molecular formula C21H25NO B11430792 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one CAS No. 151454-13-6

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one

Cat. No.: B11430792
CAS No.: 151454-13-6
M. Wt: 307.4 g/mol
InChI Key: GZFSBHPTKSDFKX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is a complex organic compound that belongs to the piperidinone family This compound is characterized by its unique structure, which includes two methylphenyl groups attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an aldehyde, a ketone, and an amine. For this compound, the reaction starts with the condensation of 2-methylbenzaldehyde, acetone, and ammonium acetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups on the phenyl rings enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

CAS No.

151454-13-6

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3,5-dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one

InChI

InChI=1S/C21H25NO/c1-13-9-5-7-11-17(13)19-15(3)21(23)16(4)20(22-19)18-12-8-6-10-14(18)2/h5-12,15-16,19-20,22H,1-4H3

InChI Key

GZFSBHPTKSDFKX-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=CC=C2C)C3=CC=CC=C3C

solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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